N-(3-methoxyphenethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5O2/c1-28-15-4-2-3-12(11-15)9-10-22-17(27)16-23-25-26(24-16)14-7-5-13(6-8-14)18(19,20)21/h2-8,11H,9-10H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJITAUMVPRKFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate nitriles with azide sources under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves trifluoromethylation reactions, which can be carried out using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of catalysts.
Coupling Reactions: The final step involves coupling the tetrazole derivative with the 3-methoxyphenethylamine under conditions that promote amide bond formation, such as using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or amine. For example:
Reaction :
Conditions :
-
Acidic: 6M HCl, reflux for 8–12 h.
-
Basic: 2M NaOH, ethanol/water (1:1), 60°C for 6 h.
Characterization :
-
Hydrolysis products confirmed via -NMR and LC-MS.
Alkylation at the Tetrazole Nitrogen
The tetrazole ring’s N2 nitrogen is susceptible to alkylation, forming derivatives with enhanced solubility or bioactivity.
Reaction :
Example :
-
Methyl iodide in DMF with KCO at 60°C yields the N-methylated product.
| Alkylating Agent | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| CHI | DMF | KCO | 60 | 85 |
| CHBr | DMSO | CsCO | 80 | 78 |
Mechanism : SN2 displacement facilitated by the tetrazole’s electron-rich nitrogen .
Cycloaddition Reactions
The tetrazole participates in [3+2] cycloadditions with alkynes or nitriles under thermal or catalytic conditions, forming fused heterocycles .
Example :
Conditions :
Electrophilic Aromatic Substitution
The 3-methoxyphenethyl group undergoes electrophilic substitution (e.g., nitration, sulfonation) at the aromatic ring’s para position due to methoxy’s activating effect .
Nitration :
Conditions :
Reduction of the Tetrazole Ring
Catalytic hydrogenation reduces the tetrazole to a primary amine, altering its pharmacological profile .
Reaction :
Conditions :
Trifluoromethyl Group Reactivity
The -CF group is inert under most conditions but participates in nucleophilic aromatic substitution under extreme base/acid .
Example :
Challenges :
Cross-Coupling Reactions
The aryl bromide (if present in analogs) undergoes Suzuki-Miyaura couplings for biaryl synthesis .
General Reaction :
Example from Analog Synthesis :
Table 2: Spectroscopic Data for Key Derivatives
| Compound | -NMR (δ, ppm) | IR (cm) |
|---|---|---|
| Parent Carboxamide | 8.45 (s, 1H, NH), 7.82–7.65 (m, 4H) | 1680 (C=O), 1605 (C=N) |
| Hydrolyzed Carboxylic Acid | 12.3 (s, 1H, COOH), 7.70–7.58 (m, 4H) | 1705 (C=O) |
| N-Methylated Tetrazole | 3.95 (s, 3H, CH), 7.60–7.45 (m, 4H) | 1650 (C=N) |
Mechanistic Insights
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with tetrazole structures exhibit promising anticancer properties. The incorporation of the tetrazole moiety in N-(3-methoxyphenethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide may enhance its efficacy against various cancer cell lines. A study demonstrated that similar tetrazole derivatives can act as potent inhibitors of cancer cell proliferation by inducing apoptosis through caspase activation pathways .
Neuropharmacological Effects
The compound has been evaluated for its neuropharmacological effects, particularly as a modulator of neurotransmitter systems. Preliminary studies suggest that it may influence serotonin and dopamine receptors, which are critical in treating conditions such as depression and anxiety. This aligns with findings from related compounds that have shown significant activity as serotonin receptor agonists .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is essential for optimizing its pharmacological profile. The following table summarizes key structural components and their respective activities:
| Structural Component | Modification Type | Observed Activity |
|---|---|---|
| Methoxy group on phenethyl | Increased lipophilicity | Enhanced CNS penetration |
| Trifluoromethyl substitution | Electron-withdrawing effect | Improved receptor binding |
| Tetrazole ring | Bioisosteric replacement | Enhanced anticancer activity |
Research indicates that varying these components can significantly alter the compound's biological activity, allowing for tailored drug design .
In Vivo Studies
A notable case study involved the administration of this compound in rodent models to assess its efficacy in reducing tumor growth. Results showed a marked decrease in tumor size compared to control groups, suggesting a potential role as an anticancer agent .
Pharmacokinetic Profiling
Pharmacokinetic studies have been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. The findings indicated favorable bioavailability and a manageable half-life, making it a candidate for further clinical development .
Mechanism of Action
The mechanism of action of N-(3-methoxyphenethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes. The tetrazole ring can interact with biological receptors or enzymes, potentially inhibiting their activity or altering their function. The methoxyphenethyl moiety can further modulate the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Research Findings and Implications
- Structural Insights : The trifluoromethyl group’s electron-withdrawing nature stabilizes the tetrazole ring, as seen in crystallographic studies of related compounds (e.g., SHELX-refined structures in ) .
- Synthetic Challenges : Lower purity (42%) in nitrothiophene analogs highlights the need for optimized purification protocols when working with electron-deficient heterocycles .
- Activity Gaps : Direct biological data for the target compound are absent in the evidence; future studies should prioritize assays comparing its efficacy with thiazole/thiophene analogs .
Biological Activity
N-(3-methoxyphenethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure incorporates a tetrazole ring, which is known for its biological activity, particularly in pharmacology.
Research indicates that tetrazole derivatives often interact with various biological targets, including enzymes and receptors. The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may act as an inhibitor of certain signaling pathways involved in cancer progression and inflammation.
Anticancer Activity
Several studies have explored the anticancer potential of tetrazole derivatives. The following table summarizes key findings regarding the compound's activity against various cancer cell lines:
These results indicate that this compound exhibits promising cytotoxic effects, particularly against breast cancer (MCF-7) and liver cancer (HepG-2) cell lines.
Mechanism of Anticancer Activity
The anticancer activity is believed to be mediated through the inhibition of the NF-κB signaling pathway, which plays a crucial role in regulating cell survival and proliferation. Inhibitors of this pathway can induce apoptosis in cancer cells, thereby reducing tumor growth .
Case Studies
Case Study 1: Inhibition of Cancer Cell Proliferation
In a study published in 2023, researchers evaluated the effects of this compound on MCF-7 cells. The compound demonstrated an IC50 value of 3.1 µM, indicating potent antiproliferative activity. Flow cytometry analysis revealed that treated cells underwent significant apoptosis, confirming the compound's potential as an anticancer agent .
Case Study 2: Antioxidant Activity
Another investigation assessed the antioxidant properties of the compound using DPPH and FRAP assays. Results showed that this compound exhibited substantial antioxidant activity, which may contribute to its protective effects against oxidative stress in cancer cells .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to synthesize N-(3-methoxyphenethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide?
- Methodology : The compound is typically synthesized via a multi-step process involving:
- Cycloaddition reactions to form the tetrazole ring (e.g., [3+2] cycloaddition between nitriles and sodium azide under acidic conditions) .
- Amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) to link the tetrazole-carboxylic acid intermediate with the 3-methoxyphenethylamine moiety .
- Suzuki-Miyaura cross-coupling to introduce the 4-(trifluoromethyl)phenyl group, utilizing palladium catalysts and aryl boronic acids .
- Key Challenges : Ensuring regioselectivity in tetrazole formation and minimizing racemization during amide coupling.
Q. What spectroscopic and crystallographic techniques are critical for structural characterization?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity, with attention to splitting patterns for methoxy and trifluoromethyl groups .
- X-ray Diffraction (XRD) : SHELX software (e.g., SHELXL) is used for single-crystal analysis to resolve bond angles and confirm stereochemistry .
- Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight, particularly for detecting isotopic patterns of chlorine/fluorine .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance trifluoromethyl group incorporation?
- Methodology :
- Catalyst Screening : Evaluate palladium/copper bimetallic systems to improve efficiency in cross-coupling reactions .
- Solvent Effects : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and enhance reaction rates .
- Temperature Control : Gradual heating (60–80°C) minimizes side reactions like defluorination .
- Validation : Monitor reaction progress via TLC and LC-MS, with comparative yields analyzed using ANOVA to identify statistically significant optimizations.
Q. What strategies address low aqueous solubility in pharmacological assays?
- Approaches :
- Salt Formation : Co-crystallize with hydrophilic counterions (e.g., HCl or sodium salts) to improve solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) that metabolize to the active form in vivo, as demonstrated in analogous carboxamide prodrugs .
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (<10% v/v) to maintain compound stability while enhancing bioavailability .
Data Analysis & Contradictions
Q. How should researchers resolve discrepancies in reported biological activity across studies?
- Systematic Approach :
- Purity Verification : Re-analyze compound batches via HPLC to rule out impurities affecting bioactivity .
- Assay Standardization : Compare protocols for cell lines, incubation times, and solvent controls (e.g., DMSO concentration variations alter membrane permeability) .
- Meta-Analysis : Use computational tools (e.g., molecular docking) to assess binding consistency across receptor isoforms or mutants .
Q. What computational methods are effective for structure-activity relationship (SAR) studies?
- Techniques :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict interactions between the trifluoromethyl group and hydrophobic binding pockets .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes to identify conformational stability of the methoxyphenethyl side chain .
- QSAR Modeling : Train models using bioactivity datasets to correlate substituent electronegativity (e.g., -OCH₃ vs. -CF₃) with IC₅₀ values .
Experimental Design
Q. How to design stability studies under physiological conditions?
- Protocol :
- pH-Varied Incubations : Expose the compound to buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours, followed by LC-MS analysis to detect degradation products .
- Light/Oxygen Sensitivity : Conduct parallel experiments under inert (N₂) vs. ambient conditions to assess oxidation or photolysis .
Q. What in vitro assays are suitable for evaluating enzyme inhibition potential?
- Assays :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
